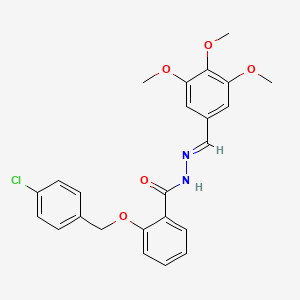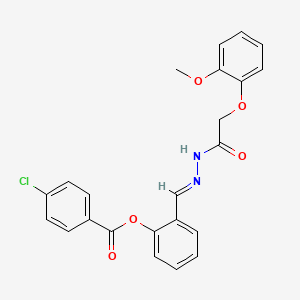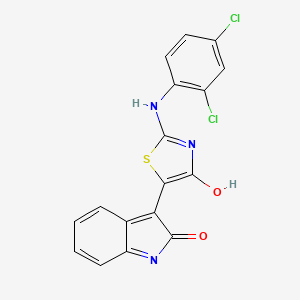
2-((4-Chlorobenzyl)oxy)-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with benzohydrazide under controlled conditions to yield the final product. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide would depend on its specific biological activity. Generally, hydrazides can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydrazide derivatives: Compounds with similar structures but different substituents on the benzene ring.
Chlorobenzyl derivatives: Compounds with the chlorobenzyl group but different functional groups attached.
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
347898-76-4 |
|---|---|
Formule moléculaire |
C24H23ClN2O5 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H23ClN2O5/c1-29-21-12-17(13-22(30-2)23(21)31-3)14-26-27-24(28)19-6-4-5-7-20(19)32-15-16-8-10-18(25)11-9-16/h4-14H,15H2,1-3H3,(H,27,28)/b26-14+ |
Clé InChI |
KWSOEJKCGNIBEP-VULFUBBASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxyethyl 2-(4-(benzyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025735.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12025739.png)
![4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12025743.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)
![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)



![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025784.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025792.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025800.png)
